molecular formula C18H32O5 B1197291 5-(3,5-Di-sec-butylcyclopent-1-enyl)-2,3,5-trihydroxyvaleric acid CAS No. 491-14-5

5-(3,5-Di-sec-butylcyclopent-1-enyl)-2,3,5-trihydroxyvaleric acid

Cat. No. B1197291
CAS RN: 491-14-5
M. Wt: 328.4 g/mol
InChI Key: RKOUCPMGBBKLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Auxin a, also known as auxin, belongs to the class of organic compounds known as monocyclic monoterpenoids. These are monoterpenoids containing 1 ring in the isoprene chain. Auxin a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, auxin a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, auxin a can be found in cereals and cereal products and nuts. This makes auxin a a potential biomarker for the consumption of these food products.
Auxin a is a carbocyclic compound that is 3,5-di-sec-butylcyclopentene which is substituted by a 4-carboxy-1,3,4-trihydroxybutyl group at position 1. It is a secondary allylic alcohol, a hydroxy monocarboxylic acid and a carbocyclic compound.
Acetic acid derivatives of the heterocyclic compound indole. (Merck Index, 11th ed)

Scientific Research Applications

Solid-phase Peptide Synthesis

5-(4-hydroxymethyl-3,5-dimethoxyphenoxy)valeric acid (HAL) has been utilized in solid-phase peptide synthesis. It employs tert-butyl ethers, esters, and urethanes for side-chain protection and facilitates the production of protected peptide acids, essential for segment condensation studies. This application showcases the utility of the compound in synthetic peptide assembly and molecular biology research (Albericio & Bárány, 1991).

Synthesis of Deltic Acid and Deltate Ion

Deltic acid (dihydroxycyclopropenone) and the deltic ion have been synthesized using reactions involving 5-(3,5-Di-sec-butylcyclopent-1-enyl)-2,3,5-trihydroxyvaleric acid derivatives. This research provides insights into organic synthesis methodologies and the structural determination of complex organic compounds (Eggerding & West, 1976).

Synthesis of α-Cedrene, α-Pipitzol, and sec-Cedrenol

The compound has been used in the syntheses of α-cedrene, α-pipitzol, and sec-cedrenol, employing an oxidative dearomatization-induced [5 + 2] cascade. This technique is significant in the synthesis of natural products and highlights the potential of 5-(3,5-Di-sec-butylcyclopent-1-enyl)-2,3,5-trihydroxyvaleric acid in complex organic syntheses (Green & Pettus, 2011).

Catalysis in Organic Chemistry

This chemical is integral in the synthesis of new polynuclear copper(I) pyrazolate complexes. These complexes have been shown to catalyze the conversion of alkenes into cyclopropane derivatives, emphasizing the role of 5-(3,5-Di-sec-butylcyclopent-1-enyl)-2,3,5-trihydroxyvaleric acid in catalytic processes in organic chemistry (Maspero, Brenna, Galli, & Penoni, 2003).

properties

CAS RN

491-14-5

Product Name

5-(3,5-Di-sec-butylcyclopent-1-enyl)-2,3,5-trihydroxyvaleric acid

Molecular Formula

C18H32O5

Molecular Weight

328.4 g/mol

IUPAC Name

5-[3,5-di(butan-2-yl)cyclopenten-1-yl]-2,3,5-trihydroxypentanoic acid

InChI

InChI=1S/C18H32O5/c1-5-10(3)12-7-13(11(4)6-2)14(8-12)15(19)9-16(20)17(21)18(22)23/h8,10-13,15-17,19-21H,5-7,9H2,1-4H3,(H,22,23)

InChI Key

RKOUCPMGBBKLNK-UHFFFAOYSA-N

SMILES

CCC(C)C1CC(C(=C1)C(CC(C(C(=O)O)O)O)O)C(C)CC

Canonical SMILES

CCC(C)C1CC(C(=C1)C(CC(C(C(=O)O)O)O)O)C(C)CC

melting_point

196°C

Other CAS RN

491-14-5

physical_description

Solid

synonyms

Acids, Indoleacetic
Acids, Indolylacetic
Auxin
Auxins
Indoleacetic Acids
Indolylacetic Acids

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3,5-Di-sec-butylcyclopent-1-enyl)-2,3,5-trihydroxyvaleric acid
Reactant of Route 2
5-(3,5-Di-sec-butylcyclopent-1-enyl)-2,3,5-trihydroxyvaleric acid
Reactant of Route 3
5-(3,5-Di-sec-butylcyclopent-1-enyl)-2,3,5-trihydroxyvaleric acid
Reactant of Route 4
5-(3,5-Di-sec-butylcyclopent-1-enyl)-2,3,5-trihydroxyvaleric acid
Reactant of Route 5
5-(3,5-Di-sec-butylcyclopent-1-enyl)-2,3,5-trihydroxyvaleric acid
Reactant of Route 6
5-(3,5-Di-sec-butylcyclopent-1-enyl)-2,3,5-trihydroxyvaleric acid

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